molecular formula C20H32N4O B5336413 N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea

N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea

Cat. No.: B5336413
M. Wt: 344.5 g/mol
InChI Key: FKSCTCYFSOKJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea, also known as BMT-047, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain. This compound also has an effect on the dopamine system in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea is its selective inhibition of COX-2, which may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors. However, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known. Additionally, the synthesis method of this compound is complex and may not be easily scalable for large-scale production.

Future Directions

Future research on N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea could focus on its potential therapeutic applications in neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Further studies could also investigate the safety and efficacy of this compound in clinical trials. The synthesis method of this compound could be optimized for large-scale production, and new analogs of this compound could be synthesized and tested for their potential therapeutic effects.

Synthesis Methods

The synthesis method of N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea involves the reaction of 1-methyl-4-piperidone with 4-methylphenylisocyanate, followed by reduction with sodium borohydride to yield the final product. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[1-(1-methylpiperidin-4-yl)piperidin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-16-5-7-18(8-6-16)22-20(25)21-14-17-4-3-11-24(15-17)19-9-12-23(2)13-10-19/h5-8,17,19H,3-4,9-15H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSCTCYFSOKJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2CCCN(C2)C3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.